3-Chloro-5-methylisothiazole
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Overview
Description
3-Chloro-5-methylisothiazole: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylisothiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform, followed by the addition of thionyl chloride. The reaction is maintained at a temperature of around 30°C and allowed to proceed for approximately 2.5 hours. After the reaction, the solvent and excess thionyl chloride are removed by distillation, and the product is purified using dichloromethane and sodium bicarbonate solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylisothiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the carbon atoms in the thiazole ring.
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-methylisothiazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities. It is used in the development of new drugs and therapeutic agents .
Medicine: this compound is explored for its potential in treating various diseases, including infections and cancer. It is a key component in the synthesis of pharmaceutical compounds .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also employed as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylisothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of microbial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-5-methyl-1,2-thiazole
- 5-Chloro-2-methyl-1,2-thiazole
- 3-Chloro-4-methyl-1,2-thiazole
Comparison: 3-Chloro-5-methylisothiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-chloro-5-methyl-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-4(5)6-7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZRUGRMQRJKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560807 |
Source
|
Record name | 3-Chloro-5-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14217-67-5 |
Source
|
Record name | 3-Chloro-5-methylisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14217-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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